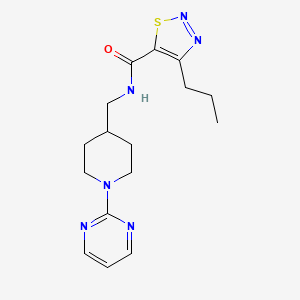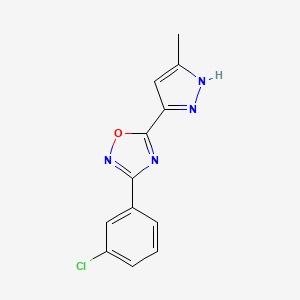![molecular formula C18H17N3 B2456316 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 377052-89-6](/img/structure/B2456316.png)
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . They are also known as benzo[a]pyrazines .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One of the recent advances is the transition-metal-free synthesis of quinoxalines . This method is considered more efficient and environmentally friendly .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For instance, new acid-catalyzed rearrangements of quinoxalinones can lead to benzimidazoles when exposed to nucleophilic reactants .Mechanism of Action
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is metabolized in the liver to form highly reactive electrophilic intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. This compound is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in a variety of organs, including the liver, lung, and colon. It has also been shown to cause DNA damage and chromosomal abnormalities. This compound has been linked to the development of human cancers, including breast, lung, and bladder cancer.
Advantages and Limitations for Lab Experiments
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a potent mutagen and carcinogen that can induce mutations and tumors in a variety of organisms. However, its use in lab experiments is limited by its toxicity and potential for human exposure. This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer, which means that it is probably carcinogenic to humans.
Future Directions
Future research on 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline should focus on the development of new methods to detect and quantify this compound-DNA adducts in human tissues. This will provide a better understanding of the mechanisms of this compound-induced carcinogenesis and may lead to the development of new strategies for cancer prevention and treatment. Other future directions include the development of new animal models to study the effects of this compound on human health and the identification of new biomarkers for this compound exposure and toxicity.
Synthesis Methods
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is synthesized by the reaction of 2-aminobiphenyl and 2-bromo-3-methylbutane in the presence of a palladium catalyst. The reaction yields this compound as a yellow solid with a melting point of 200-202°C. The purity of this compound can be confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is widely used in scientific research as a mutagen and carcinogen. It has been used to induce mutations in bacteria, yeast, and mammalian cells. This compound is also used to study the mechanisms of DNA damage and repair, as well as the molecular pathways involved in carcinogenesis.
properties
IUPAC Name |
6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAPDOSIGLGEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2456234.png)



![(2E)-3-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2456239.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal](/img/structure/B2456245.png)


![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)

![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)